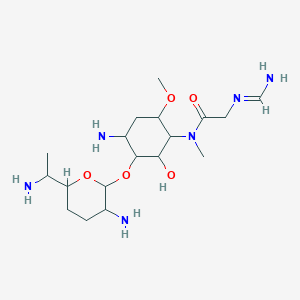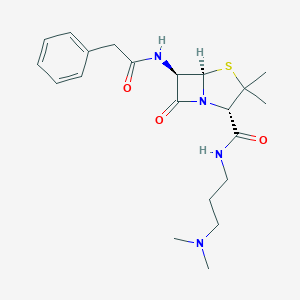
N-(3-Dimethylaminopropyl)benzylpenicillinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Dimethylaminopropyl)benzylpenicillinamide, also known as ampicillin, is a broad-spectrum antibiotic that is commonly used in the treatment of bacterial infections. It belongs to the class of penicillin antibiotics and is often used to treat infections of the respiratory tract, urinary tract, skin, and gastrointestinal tract.
作用機序
Ampicillin works by inhibiting the synthesis of bacterial cell walls. It binds to and inhibits the activity of transpeptidase enzymes, which are responsible for the cross-linking of peptidoglycan chains in the bacterial cell wall. This leads to the weakening of the cell wall, making the bacteria more susceptible to osmotic pressure and eventually causing cell lysis.
生化学的および生理学的効果
Ampicillin has both biochemical and physiological effects on bacterial cells. Its primary biochemical effect is the inhibition of transpeptidase enzymes, which leads to the disruption of bacterial cell wall synthesis. Its physiological effects include the disruption of bacterial cell membrane integrity, the inhibition of bacterial DNA replication, and the inhibition of bacterial protein synthesis.
実験室実験の利点と制限
Ampicillin has several advantages for lab experiments. It is relatively inexpensive and readily available, making it a popular choice for research. It is also effective against a wide range of bacterial species, making it a versatile antibiotic for use in various experiments. However, there are also limitations to its use. Ampicillin is not effective against all bacterial species, and some bacteria have developed resistance to it. Additionally, the use of antibiotics in lab experiments can have unintended effects on bacterial growth and gene expression.
将来の方向性
There are several future directions for research on N-(3-Dimethylaminopropyl)benzylpenicillinamide. One area of research is the development of new antibiotics that are more effective against antibiotic-resistant bacteria. Another area of research is the study of the effects of antibiotics on the gut microbiome and the development of strategies to minimize the unintended effects of antibiotics on beneficial gut bacteria. Additionally, further research is needed to understand the mechanisms of antibiotic resistance and to develop new strategies for combating antibiotic-resistant bacteria.
Conclusion
In conclusion, N-(3-Dimethylaminopropyl)benzylpenicillinamide is a broad-spectrum antibiotic that has been extensively studied for its antibacterial properties. It is commonly used in scientific research and has several advantages for lab experiments. Its mechanism of action involves the inhibition of bacterial cell wall synthesis, and it has both biochemical and physiological effects on bacterial cells. However, there are also limitations to its use, and further research is needed to develop new antibiotics and strategies for combating antibiotic resistance.
合成法
Ampicillin is synthesized by the reaction of penicillin G with dimethylaminopropylamine and benzylchloride. The reaction takes place in an aqueous medium and is catalyzed by a base. The resulting product is N-(3-Dimethylaminopropyl)benzylpenicillinamide, which is then purified and isolated by various methods, such as crystallization, filtration, and chromatography.
科学的研究の応用
Ampicillin has been extensively studied for its antibacterial properties and has been used in various scientific research applications. It is commonly used in microbiology and molecular biology research to study the effects of antibiotics on bacterial growth and gene expression. Ampicillin is also used in the development of new antibiotics and in the study of antibiotic resistance.
特性
CAS番号 |
105603-45-0 |
|---|---|
製品名 |
N-(3-Dimethylaminopropyl)benzylpenicillinamide |
分子式 |
C21H30N4O3S |
分子量 |
418.6 g/mol |
IUPAC名 |
(2S,5R,6R)-N-[3-(dimethylamino)propyl]-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamide |
InChI |
InChI=1S/C21H30N4O3S/c1-21(2)17(18(27)22-11-8-12-24(3)4)25-19(28)16(20(25)29-21)23-15(26)13-14-9-6-5-7-10-14/h5-7,9-10,16-17,20H,8,11-13H2,1-4H3,(H,22,27)(H,23,26)/t16-,17+,20-/m1/s1 |
InChIキー |
VLBRNOPWGXMNBE-FUHIMQAGSA-N |
異性体SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)NCCCN(C)C)C |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)NCCCN(C)C)C |
正規SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)NCCCN(C)C)C |
同義語 |
N-(3-dimethylaminopropyl)benzylpenicillinamide N-(3-dimethylaminopropyl)benzylpenicillinamide, 14C-labeled, (2S-(2alpha,5alpha,6beta))-isomer Pen G-ABP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



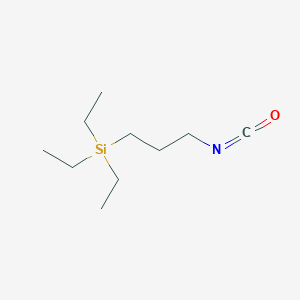
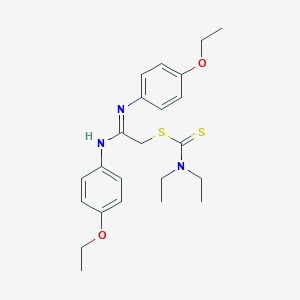
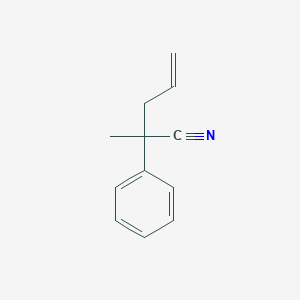
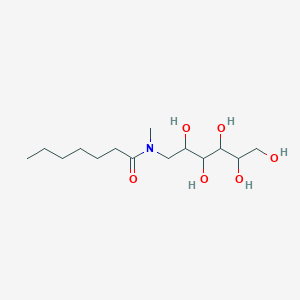
![[1,1'-Biphenyl]-3-ylhydrazine hydrochloride](/img/structure/B8874.png)
![Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate](/img/structure/B8876.png)
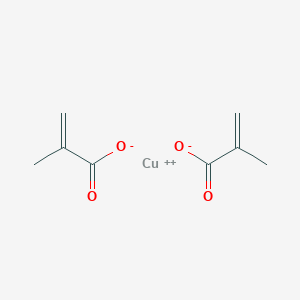
![1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene](/img/structure/B8883.png)
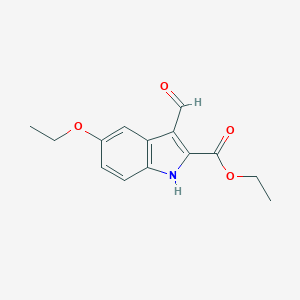
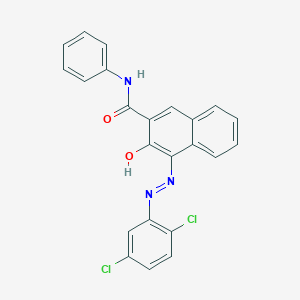
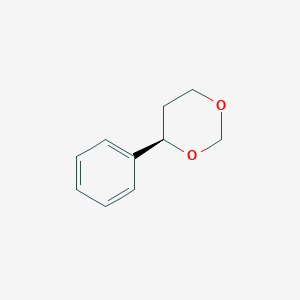
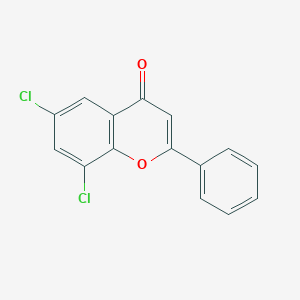
![Bis[tert-butyl(dimethyl)silyl] azelaate](/img/structure/B8892.png)
